N-(2-Aminophenyl)-2-phenylacetamide
Overview
Description
N-(2-Aminophenyl)-2-phenylacetamide is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Aminophenyl)-2-phenylacetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminophenylacetic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Another method involves the use of phenyl isocyanate and N-(2-aminophenyl)benzamide. This reaction proceeds through a sequential nucleophilic/intramolecular addition process followed by transamidation, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is typically stirred and heated to optimize yield and purity. Post-reaction, the product is isolated through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
N-(2-Aminophenyl)-2-phenylacetamide has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which N-(2-Aminophenyl)-2-phenylacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Phenazine: Known for its antimicrobial and antitumor properties.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Exhibits dual inhibitory activity against Bcr-Abl and histone deacetylase, making it a potential anticancer therapeutic.
Uniqueness
N-(2-Aminophenyl)-2-phenylacetamide is unique due to its specific structural features that allow it to interact with a wide range of molecular targets
Properties
IUPAC Name |
N-(2-aminophenyl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHWGGRWJUIUJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538341 | |
Record name | N-(2-Aminophenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95384-59-1 | |
Record name | N-(2-Aminophenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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